4-Bromo-2-(4-fluorophenyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of contemporary chemical science. nih.gov Its structural similarity to benzene (B151609), combined with the electronic influence of the nitrogen atom, imparts unique properties that make it a "privileged scaffold" in medicinal chemistry. Pyridine and its derivatives are integral components in a vast number of pharmaceuticals and agrochemicals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can improve the solubility and bioavailability of drug molecules. This has led to the incorporation of the pyridine motif in numerous FDA-approved drugs. nih.gov
The versatility of the pyridine scaffold extends beyond its biological applications. In organic synthesis, pyridine derivatives serve as essential ligands for metal catalysts, reagents, and versatile building blocks for the construction of more complex molecules. Their ability to be readily functionalized at various positions on the ring allows for the fine-tuning of electronic and steric properties, making them indispensable tools for chemists.
Strategic Importance of Halogenated Pyridines as Synthetic Intermediates
Among the various classes of substituted pyridines, halogenated pyridines are of paramount strategic importance as synthetic intermediates. sigmaaldrich.com The presence of one or more halogen atoms on the pyridine ring provides reactive handles for a wide array of chemical transformations. These halogens can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly powerful methods that utilize halopyridines to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org For instance, a bromopyridine can be coupled with an arylboronic acid in a Suzuki reaction to generate a biaryl system, a common motif in many biologically active compounds. researchgate.net The reactivity of the halogen is dependent on its position on the pyridine ring and the electronic nature of other substituents, offering a degree of selectivity in synthetic design. sigmaaldrich.com This makes halogenated pyridines highly valuable precursors for creating libraries of novel compounds for drug discovery and materials science. sigmaaldrich.com
Overview of 4-Bromo-2-(4-fluorophenyl)pyridine within Contemporary Organic Synthesis
Within the family of halogenated pyridines, this compound emerges as a compound of significant interest for contemporary organic synthesis. This molecule combines several key features: a pyridine core, a bromine atom at the 4-position, and a 4-fluorophenyl group at the 2-position. The bromine atom serves as a key reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The 4-fluorophenyl group can influence the electronic properties of the pyridine ring and may also play a role in the biological activity of downstream products, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be confidently inferred from well-established chemical principles and studies on analogous compounds. It is primarily utilized as a synthetic intermediate or building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. evitachem.com Its structure allows for sequential, site-selective modifications, making it a valuable tool for creating diverse molecular architectures.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 916824-57-2 |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.09 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDGYZUBKOQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90847446 | |
| Record name | 4-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90847446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916824-57-2 | |
| Record name | 4-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916824-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90847446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 4 Fluorophenyl Pyridine
Chemo-, Regio-, and Stereoselective Synthetic Considerations
The synthesis of 4-Bromo-2-(4-fluorophenyl)pyridine necessitates careful control over selectivity, particularly chemo- and regioselectivity. Stereoselectivity is not a factor in the synthesis of the final flat aromatic molecule itself, but it can be relevant in the synthesis of precursors or in certain catalytic cycles.
Chemo- and Regioselectivity: The primary challenge in the synthesis of this compound lies in achieving the desired connectivity without side reactions at other positions.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the chemoselectivity is generally high. The palladium catalyst selectively facilitates the coupling between the organoboron compound and the organohalide. For the synthesis of this compound, a key consideration is the choice of starting materials to ensure the correct regiochemistry. For instance, coupling 2,4-dibromopyridine (B189624) with (4-fluorophenyl)boronic acid would require careful control of reaction conditions to favor monosubstitution at the more reactive 2-position of the pyridine (B92270) ring. The presence of the electron-withdrawing nitrogen atom makes the C2 and C6 positions of the pyridine ring more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst.
C-H Arylation: Direct C-H arylation methods offer an alternative, atom-economical approach. However, controlling regioselectivity can be more challenging. The pyridine nitrogen atom can direct the metallation to the C2 and C6 positions. rsc.org In a 4-bromopyridine (B75155) starting material, the electronic properties of the bromine atom and the directing effect of the pyridine nitrogen would need to be balanced to achieve selective arylation at the C2 position. The use of specific directing groups or ligands on the catalyst can be employed to enhance the regioselectivity of C-H functionalization. rsc.org
A summary of regioselective considerations is presented in the table below.
| Reaction Type | Starting Materials | Key Regioselectivity Challenge |
| Suzuki-Miyaura | 2,4-Dibromopyridine and (4-fluorophenyl)boronic acid | Selective coupling at the C2 position over the C4 position. |
| C-H Arylation | 4-Bromopyridine and a fluorophenyl source | Directing the C-H activation and subsequent arylation to the C2 position. |
Development of Sustainable and Green Synthetic Routes
Recent research efforts in organic synthesis have increasingly focused on the development of environmentally benign and sustainable methods. For the synthesis of 2-arylpyridines like this compound, several green strategies are being explored.
One promising approach is the use of photoredox catalysis . acs.org This methodology utilizes visible light to drive chemical reactions, often under mild conditions and without the need for high temperatures or harsh reagents. For the synthesis of 2-arylpyridines, a sustainable method involving the C–H arylation of pyridines using in situ generated diazonium salts from anilines has been reported. acs.org This reaction proceeds in the presence of a photoredox catalyst under blue LED irradiation and is tolerant of a wide range of functional groups. acs.org
Adapting this method for this compound would involve the reaction of 4-bromopyridine with a diazonium salt generated from 4-fluoroaniline. The key advantages of this approach include:
Mild Reaction Conditions: The use of visible light and ambient temperatures reduces energy consumption compared to traditional heating methods.
Atom Economy: C-H activation pathways improve atom economy by avoiding the need for pre-functionalized starting materials.
Reduced Waste: These methods can potentially reduce the generation of metallic waste compared to some traditional cross-coupling reactions.
Another avenue for green synthesis is the use of more environmentally friendly solvents and catalysts. Research into Suzuki-Miyaura couplings in aqueous media or with water-soluble catalysts is ongoing and could be applied to the synthesis of this compound to minimize the use of volatile organic compounds. nih.govnih.gov The development of highly active catalysts that can be used in lower loadings also contributes to the greening of these synthetic processes.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 2 4 Fluorophenyl Pyridine
Vibrational Spectroscopy for Bond Analysis and Functional Group Characterization
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the functional groups and analyzing the bonding framework of a molecule. For 4-Bromo-2-(4-fluorophenyl)pyridine, these methods would reveal characteristic vibrations of the substituted pyridine (B92270) and fluorophenyl rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule. For this compound, key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N stretching: The pyridine and benzene (B151609) rings would exhibit characteristic stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.
C-F stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the 1250-1000 cm⁻¹ region.
C-Br stretching: The carbon-bromine bond vibration would appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Without experimental data, a specific frequency table cannot be generated.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve less polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric ring breathing modes of both the pyridine and phenyl rings.
Vibrations of the C-Br bond.
Stretching vibrations of the carbon backbone.
A detailed analysis would compare the FT-IR and Raman spectra to provide a complete vibrational assignment, but published Raman spectra for this specific compound were not found.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule in solution.
Multi-Dimensional NMR Spectroscopy (e.g., 2D-NMR)
Standard one-dimensional (¹H and ¹³C) NMR would provide initial information on the number and types of protons and carbons. However, for an unambiguous assignment of all signals in a molecule like this compound, 2D-NMR techniques are essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and fluorophenyl rings, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting the fluorophenyl ring to the pyridine ring.
Specific chemical shift and coupling constant data from these experiments are not available in the reviewed literature.
Solid-State NMR for Conformational and Packing Analysis
Solid-state NMR (ssNMR) provides information about the structure, conformation, and intermolecular interactions of molecules in the solid state, which can differ from the solution state. ssNMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), could reveal:
The presence of different polymorphs (different crystal packing arrangements).
Conformational details, such as the torsion angle between the pyridine and fluorophenyl rings.
Intermolecular contacts, for example, between the bromine atom of one molecule and the aromatic ring of another.
No published solid-state NMR studies for this compound have been identified.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.orgalfa-chemistry.com For this compound, a ¹⁹F NMR spectrum would show:
A single signal corresponding to the fluorine atom on the phenyl ring.
The precise chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. For aryl fluorides, this typically falls in the range of -100 to -130 ppm relative to CFCl₃. colorado.edu
Coupling of the fluorine nucleus to nearby protons (¹H-¹⁹F coupling), which would split the signal into a multiplet and provide further structural confirmation.
Specific experimental ¹⁹F NMR data for this compound is not available in the surveyed literature.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which confirms its molecular formula, C₁₁H₇BrFN. The technique's high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
When subjected to fragmentation within the mass spectrometer, the molecule breaks apart in a predictable manner, offering insights into its structural connectivity. The fragmentation pathway of this compound would likely involve the initial loss of the bromine atom or cleavage at the bond connecting the two aromatic rings. By analyzing the exact masses of the resulting fragment ions, a detailed fragmentation map can be constructed. This analysis is fundamental for the structural confirmation of the molecule and for identifying it in complex mixtures.
Table 1: Illustrative HRMS Fragmentation Data for this compound (Note: This table represents typical data obtained from HRMS analysis and is for illustrative purposes.)
| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M]⁺ | C₁₁H₇BrFN | 265.9800 | 265.9798 |
| [M-Br]⁺ | C₁₁H₇FN | 188.0563 | 188.0561 |
| [M-C₆H₄F]⁺ | C₅H₃BrN | 171.9456 | 171.9455 |
| [C₆H₄F]⁺ | C₆H₄F | 95.0301 | 95.0300 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular geometry.
Table 2: Representative Crystallographic Data Format (Note: The following table is a template demonstrating the parameters obtained from an X-ray crystallography experiment.)
| Parameter | Value |
|---|---|
| Chemical formula | C₁₁H₇BrFN |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be anticipated.
Hirshfeld Surface Analysis for Quantitative Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, a detailed picture of close contacts emerges.
For this compound, this analysis would provide quantitative contributions of different types of interactions to the total crystal packing. The resulting 2D "fingerprint plots" break down the Hirshfeld surface into specific atom-atom contact types (e.g., H···H, C···H, Br···H, F···H), each with a characteristic shape. This allows for a precise percentage-based assessment of each interaction's importance in the crystal structure. For instance, studies on similar bromo-substituted heterocyclic compounds show significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts. nih.govresearchgate.net
Table 3: Example Hirshfeld Surface Interaction Percentages (Note: This table illustrates the type of quantitative data provided by Hirshfeld analysis for a molecule with similar functional groups.)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.0 |
| C···H / H···C | 22.5 |
| Br···H / H···Br | 12.0 |
| F···H / H···F | 8.5 |
| N···H / H···N | 5.0 |
| Other | 17.0 |
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or cyclohexane) would display characteristic absorption bands.
These bands are associated with π→π* and n→π* electronic transitions within the aromatic system. The pyridine ring and the fluorophenyl ring both contain π-electron systems that give rise to strong absorptions, typically in the 200-300 nm range. The specific wavelengths of maximum absorbance (λ_max) and their intensities are sensitive to the molecular structure and solvent polarity. Analysis of these transitions provides valuable information about the compound's electronic structure and conjugation. For example, pyridine itself shows an absorption band around 260 nm. researchgate.net
Table 4: Representative UV-Vis Absorption Data (Note: This table shows a typical format for reporting UV-Vis spectral data.)
| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε₁) | λ_max 2 (nm) | Molar Absorptivity (ε₂) | Transition Type |
|---|---|---|---|---|---|
| Ethanol | Value | Value | Value | Value | π→π* / n→π* |
Fluorescence and Phosphorescence Studies (If Applicable)
Following the absorption of light, an excited molecule can relax by emitting a photon, a process known as luminescence. This can occur as either fluorescence (a rapid process from a singlet excited state) or phosphorescence (a slower process from a triplet excited state).
Whether this compound exhibits significant luminescence would depend on the efficiency of non-radiative decay pathways. The presence of the heavy bromine atom can enhance intersystem crossing (from a singlet to a triplet state) via the "heavy-atom effect," potentially favoring phosphorescence over fluorescence. A detailed investigation would involve measuring the emission spectra upon excitation at the wavelengths identified in the UV-Vis spectrum. The resulting data on emission maxima, quantum yields, and excited-state lifetimes would provide a deeper understanding of the molecule's photophysical behavior. However, detailed fluorescence or phosphorescence data for this specific compound are not prominently available in the scientific literature.
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 4 Fluorophenyl Pyridine
Reactivity at the Bromine Substituent
The carbon-bromine bond in 4-Bromo-2-(4-fluorophenyl)pyridine is a key site for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.
Cross-Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 4-position of the pyridine (B92270) ring serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgberkeley.edu The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. berkeley.edu The choice of ligands, base, and solvent can significantly influence the efficiency and scope of the reaction. nih.govugr.esacs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene into the Pd-C bond. wikipedia.org Subsequent β-hydride elimination affords the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.org The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes. wikipedia.orgrsc.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex generated from the oxidative addition of the aryl bromide. wikipedia.org Reductive elimination from the resulting Pd(II) complex yields the arylated alkyne. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.org
| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination berkeley.edu |
| Heck | Alkene | Pd(0) catalyst, Base | Oxidative Addition, Alkene Insertion, β-Hydride Elimination wikipedia.org |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination wikipedia.org |
Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of the pyridine ring, exacerbated by the electronegative nitrogen atom, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comvaia.com In this reaction, the bromine atom acts as a leaving group and is displaced by a nucleophile.
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. youtube.com First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the pyridine ring. youtube.com The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.orgacs.org Stronger nucleophiles and more polar aprotic solvents generally accelerate the reaction. rsc.org
Organometallic Transformations (e.g., Grignard, Lithiation)
The bromine substituent can be utilized to generate organometallic reagents such as Grignard or organolithium species. These transformations typically involve the reaction of this compound with a metal, such as magnesium for Grignard reagent formation or an organolithium reagent (e.g., n-butyllithium) for lithiation via halogen-metal exchange.
The resulting organometallic species are highly reactive nucleophiles and can be used in a variety of subsequent reactions, such as additions to carbonyl compounds, nitriles, and other electrophiles. This two-step sequence of forming an organometallic reagent followed by reaction with an electrophile allows for the introduction of a wide range of functional groups at the 4-position of the pyridine ring.
Reactivity of the Pyridine Heterocycle
The pyridine ring itself is a site of reactivity, with the pyridine nitrogen being particularly important in directing and influencing chemical transformations.
Electrophilic Aromatic Substitution Potentials
In contrast to benzene (B151609), the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.org Direct electrophilic attack on the pyridine ring of this compound is challenging and often requires harsh reaction conditions. acs.org When such reactions do occur, substitution is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, the presence of the bromo and fluorophenyl substituents will further influence the regioselectivity of any potential electrophilic substitution. Methods have been developed to facilitate the halogenation of pyridines, sometimes involving the formation of intermediate phosphonium (B103445) salts. nih.gov
Functionalization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a variety of functionalization reactions directly at the nitrogen.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. For instance, it can facilitate electrophilic substitution at the 4-position and can also be used to introduce other functional groups.
Alkylation and Quaternization: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents to form pyridinium (B92312) salts. acs.org This quaternization further deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic attack. The formation of pyridinium salts is a key step in various synthetic methodologies. nih.gov For instance, the formation of specific pyridinium salts can be used to direct subsequent C-H functionalization reactions. nih.gov
| Reaction Type | Reagent/Conditions | Product | Key Features |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4) | Substituted Pyridine | Generally disfavored due to electron-deficient ring; substitution at C-3/C-5. acs.org |
| N-Oxidation | H2O2, mCPBA | Pyridine N-oxide | Alters electronic properties and reactivity of the ring. |
| Alkylation | Alkyl Halide | Pyridinium Salt | Forms a positively charged species, activating the ring for nucleophilic attack. acs.orgnih.gov |
Influence of the Fluorophenyl Moiety on Chemical Reactivity
The presence of the 2-(4-fluorophenyl) group significantly modulates the reactivity of the 4-bromopyridine (B75155) core. This influence is primarily exerted through a combination of electronic and steric effects, which impact the electron density distribution within the pyridine ring and the accessibility of its reactive sites.
The pyridine nitrogen atom, being highly electronegative, reduces the aromaticity of the ring compared to benzene and deactivates it towards electrophilic attack. Conversely, it activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic aromatic substitution (SNAr). This is because the nitrogen can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at these positions through resonance. researchgate.net
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic nature of the substituents on the pyridine ring can affect the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) complex. libretexts.org Electron-withdrawing groups on the aryl halide can facilitate this step. Therefore, the 2-(4-fluorophenyl) group is expected to enhance the reactivity of the C-Br bond at the 4-position towards oxidative addition.
Furthermore, the fluorine atom on the phenyl ring can participate in specific interactions. While generally considered a weak coordinating atom, fluorine can engage in non-covalent interactions that may influence reaction pathways and transition state geometries.
Detailed Kinetic and Thermodynamic Studies of Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
A typical SNAr reaction at the 4-position of this compound would involve the displacement of the bromide ion by a nucleophile. A kinetic study of this reaction would typically measure the reaction rate under various conditions (e.g., temperature, concentration of reactants, solvent polarity).
The rate law for an SNAr reaction is generally second order, being first order in both the aryl halide and the nucleophile. The second-order rate constant, k2, is a key parameter obtained from these studies. For illustrative purposes, a hypothetical set of kinetic data for the reaction of this compound with a generic nucleophile is presented below.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 2.0 x 10-5 |
This is a hypothetical data table for illustrative purposes.
From such data, the rate constant k2 can be calculated. Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. Thermodynamic parameters such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be derived, providing insight into the transition state of the reaction. For instance, a study on the reaction of 4-halopyridines with thiophenol showed that the reactivity follows the order Br > I > Cl, suggesting that the cleavage of the carbon-halogen bond is a key factor in the rate-determining step. nih.gov
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. A kinetic study of the Suzuki coupling of this compound with a boronic acid would provide valuable mechanistic information. The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org
Kinetic studies can help identify the rate-determining step of the catalytic cycle. For many Suzuki reactions, oxidative addition is the slowest step. libretexts.org A hypothetical kinetic dataset for a Suzuki coupling reaction is shown below.
| Parameter | Value |
| Reaction | This compound + Phenylboronic acid |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | Toluene/Water |
| Temperature (°C) | 100 |
| Apparent Rate Constant (kobs) (s-1) | 1.5 x 10-4 |
| Activation Energy (Ea) (kcal/mol) | 15-25 (typical range) |
This is a hypothetical data table for illustrative purposes, with typical values for Suzuki-Miyaura reactions.
Computational studies using Density Functional Theory (DFT) can complement experimental kinetic data by providing a detailed energy profile of the reaction pathway. For example, a DFT study on the Suzuki-Miyaura reaction of bromobenzene (B47551) calculated an activation barrier of 2.6 kcal/mol for the oxidative addition and 36.8 kcal/mol for the transmetalation, identifying the latter as the rate-determining step in that specific system. nih.gov Similar computational analyses for this compound would elucidate the energetic landscape of its reactions.
Computational and Theoretical Investigations of 4 Bromo 2 4 Fluorophenyl Pyridine
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and interactions of molecules over time. While specific MD simulation studies exclusively focused on 4-Bromo-2-(4-fluorophenyl)pyridine are not widely available in the provided search results, the principles of MD simulations can be applied to understand its potential behavior.
MD simulations can reveal how the molecule interacts with its environment, such as solvents or biological macromolecules. For instance, in drug discovery research, MD simulations are used to investigate the binding of small molecules like this compound to protein targets. These simulations can predict the stability of the molecule-protein complex and identify key interactions driving the binding process. nih.gov
The flexibility of the molecule can also be assessed through MD simulations by calculating the root mean square fluctuation (RMSF) of its atoms. nih.gov This information is crucial for understanding how the molecule might adapt its conformation to fit into a binding site. Furthermore, MD simulations can be combined with other computational methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, to estimate the binding free energy of the molecule to a target. frontiersin.org
In a broader context, MD simulations have been used to study the conformational changes and flexibility of similar pyridine-containing compounds. For example, studies on 4-styrylpyridine (B85998) have utilized MD simulations to account for thermal fluctuations and their influence on the molecule's absorption spectra. scispace.comresearchgate.net Such approaches could be similarly applied to this compound to understand its dynamic properties.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently employed to predict and correlate spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.
NMR Chemical Shifts:
Density Functional Theory (DFT) is a common method for predicting NMR chemical shifts. mdpi.com While specific DFT calculations for this compound were not found in the search results, the general methodology is well-established. Theoretical calculations can provide insights into the electronic environment of each nucleus, which in turn determines its chemical shift.
For similar molecules, such as other substituted pyridines, experimental NMR data is available and can be used as a benchmark for computational predictions. For example, the 1H and 13C NMR spectra of related compounds like 2-(4-fluorophenyl)pyridine (B1266597) and 2-(4-bromophenyl)pyridine (B1270735) have been reported. rsc.org
Table 1: Experimental 13C and 19F NMR Data for Related Compounds
| Compound | Solvent | 13C NMR (ppm) | 19F NMR (ppm) |
|---|---|---|---|
| 2-(4-Fluorophenyl)pyridine | CDCl3 | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) | -113.16 |
| 2-(4-Bromophenyl)pyridine | CDCl3 | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | N/A |
Data sourced from rsc.org
Vibrational Frequencies:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. While a detailed vibrational analysis of this compound was not found, the Raman spectrum of the related compound 4-Bromo-2-fluoropyridine has been recorded. nih.gov Comparing such experimental data with calculated frequencies for this compound would be a valuable exercise.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling reaction pathways and characterizing transition states. This allows for the investigation of reaction mechanisms, prediction of reaction outcomes, and optimization of reaction conditions.
For reactions involving compounds like this compound, such as Suzuki cross-coupling reactions, computational studies can be used to elucidate the mechanism. nih.govresearchgate.net These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.
The characterization of transition states is a key aspect of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics. While specific studies on the reaction pathways of this compound were not detailed in the provided search results, the general principles of computational reaction modeling are applicable. For instance, in the synthesis of related pyridine (B92270) derivatives, computational studies can help in understanding the regioselectivity of the reaction. nih.gov
Applications of 4 Bromo 2 4 Fluorophenyl Pyridine in Advanced Organic Synthesis
Role as a Versatile Building Block for Diverse Molecular Architectures
4-Bromo-2-(4-fluorophenyl)pyridine serves as a foundational scaffold for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science. Its utility lies in the predictable reactivity of the carbon-bromine (C-Br) bond, which allows for its selective transformation into other functional groups or for the attachment of new molecular fragments. The presence of the 2-(4-fluorophenyl) substituent is not merely passive; it imparts specific steric and electronic characteristics to the pyridine (B92270) ring, influencing the reactivity and properties of the resulting derivatives.
The compound is recognized as an important intermediate for creating biologically active molecules. For instance, it is a precursor in the synthesis of complex heterocyclic systems such as substituted imidazo[4,5-c]pyridin-2-ones, which are of interest in pharmaceutical research. researchgate.net The commercial availability of this compound from various chemical suppliers underscores its role as a key starting material for research and development. keyorganics.netbldpharm.com Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the assembly of diverse and complex molecular architectures from a single, well-defined starting material.
Utilization in Cross-Coupling Reactions for C-C Bond Construction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for these transformations. The C-Br bond on the electron-deficient pyridine ring readily undergoes oxidative addition to a palladium(0) complex, initiating the catalytic cycle for the formation of new carbon-carbon bonds.
The synthesis of biaryl compounds is a frequent objective in the development of pharmaceuticals and organic materials. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose, involving the reaction of an aryl halide with an arylboronic acid. this compound can be effectively coupled with various aryl- or heteroarylboronic acids to generate a wide array of substituted 2,4'-biarylpyridines. These reactions are typically catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov This methodology facilitates the creation of molecules with extended π-systems and tailored three-dimensional structures.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product Type |
| This compound | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ or Cs₂CO₃ | 4-Aryl-2-(4-fluorophenyl)pyridine |
The construction of conjugated systems—molecules with alternating single and multiple bonds—is critical for the development of organic electronics, dyes, and sensors. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, is a key strategy for extending conjugation. By reacting this compound with various alkynes, novel pyridyl-alkynyl architectures can be synthesized. ossila.com
Similarly, the Stille coupling, which utilizes organostannane reagents, can be employed to create new C-C bonds. For example, related bromopyridines have been used in Stille reactions to synthesize 2,2'-bipyridine (B1663995) ligands, which are important in coordination chemistry. ossila.com These reactions expand the utility of this compound beyond simple biaryls to more complex, functional conjugated materials.
Table 2: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type |
| This compound | Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst | Amine Base (e.g., Et₃N) | 4-(Alkynyl)-2-(4-fluorophenyl)pyridine |
Strategies for C-N, C-O, and C-S Bond Formation
Beyond C-C bonds, the C-Br bond of this compound is a handle for forming bonds with heteroatoms such as nitrogen, oxygen, and sulfur. These transformations are crucial for accessing a wide range of functional groups found in bioactive molecules.
The Buchwald-Hartwig amination provides a powerful method for C-N bond formation. This palladium-catalyzed reaction allows for the coupling of the bromopyridine with a diverse set of amines, amides, and even amino acid esters. nih.gov Research on analogous N-substituted 4-bromo-7-azaindoles has shown that the combination of a palladium catalyst (like Pd(OAc)₂) with a specialized phosphine ligand, such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) is highly effective for these transformations. nih.gov
Similarly, the Buchwald-Hartwig etherification enables C-O bond formation by coupling the bromopyridine with phenols or alcohols. Effective conditions for this reaction on similar heterocyclic systems involve a palladium catalyst, a phosphine ligand (e.g., Xantphos), and a base such as potassium carbonate (K₂CO₃) in a solvent like dioxane. nih.gov While specific examples for C-S bond formation (thiolation) with this exact compound are less documented in the provided sources, the general applicability of palladium-catalyzed methods for coupling aryl bromides with thiols suggests this is a feasible and important synthetic route.
Table 3: Conditions for Palladium-Catalyzed Heteroatom Bond Formation
| Bond Type | Coupling Partner | Catalyst | Ligand | Base |
| C-N | Amides, Amines, Amino Acid Esters | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | Cs₂CO₃ |
| C-O | Phenols | Pd(OAc)₂ | Xantphos | K₂CO₃ |
Synthesis of Complex Heterocyclic Systems
This compound is not just a scaffold to be decorated; it can also be incorporated as a key structural element into larger, more complex heterocyclic frameworks. Its derivatives are used as intermediates in multi-step syntheses to build fused ring systems.
A notable example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net In this process, a precursor like 4-bromo-2-fluoroaniline (B1266173) is N-alkylated with a suitable pyridine derivative, followed by reduction of a nitro group and a final condensation or cyclization step to form the fused imidazo[4,5-c]pyridin-2-one ring system. researchgate.net This demonstrates a sophisticated use of the (4-bromo-2-fluorophenyl) moiety, where it is integrated into a new, polycyclic structure with significant potential for biological activity. researchgate.net
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. While specific, documented examples of this compound in MCRs were not prominent in the surveyed literature, its structure makes it a highly plausible candidate for such transformations.
The presence of an electrophilic C-Br bond, which is readily activated by palladium, and a nucleophilic pyridine nitrogen atom provides two reactive centers that could participate in cascade or multicomponent processes. For example, it could potentially be used in palladium-catalyzed MCRs that involve the coupling of an aryl halide, an amine, and a third unsaturated component like an alkyne or an allene. The development of such reactions would represent a significant advancement, further expanding the synthetic utility of this versatile building block.
Coordination Chemistry and Ligand Design with 4 Bromo 2 4 Fluorophenyl Pyridine
Synthesis and Characterization of Metal Complexes Derived from the Compound
While specific reports on the synthesis of metal complexes using 4-Bromo-2-(4-fluorophenyl)pyridine as a ligand are scarce, a general synthetic approach can be postulated. The synthesis would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) would be crucial for obtaining crystalline products suitable for characterization.
A plausible synthetic route to obtain this compound itself is through a Suzuki cross-coupling reaction. This would involve the reaction of 2,4-dibromopyridine (B189624) with 4-fluorophenylboronic acid in the presence of a palladium catalyst. ambeed.com This method is a common and effective way to introduce aryl groups onto pyridine (B92270) rings.
The characterization of any resulting metal complexes would employ a range of spectroscopic and analytical techniques.
Table 1: Postulated Characterization Methods for Metal Complexes of this compound
| Technique | Information Gained |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms the coordination of the ligand to the metal by observing shifts in the signals of the ligand's protons, carbons, and fluorine upon complexation. |
| FT-IR Spectroscopy | Shows changes in the vibrational frequencies of the pyridine ring upon coordination to the metal ion. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
Chelation Behavior and Ligand Field Effects in Metal Complexes
As a monodentate ligand, this compound would not exhibit chelation, which requires a ligand to bind to a central metal atom through two or more donor atoms. However, it could be a precursor for the synthesis of multidentate ligands. For instance, further functionalization of the phenyl ring or substitution of the bromine atom could introduce additional coordinating groups, transforming it into a chelating ligand.
The ligand field effects of this compound would be influenced by its electronic properties. As a pyridine-based ligand, it is considered a moderately strong field ligand. However, the electron-withdrawing nature of the 4-fluorophenyl and bromo substituents would likely weaken its ligand field strength compared to simpler alkyl-substituted pyridines. This would result in a smaller splitting of the d-orbitals of the metal center, which would, in turn, affect the magnetic properties and electronic spectra of the complexes. For example, in an octahedral complex, a weaker ligand field might lead to a high-spin electronic configuration.
Catalytic Applications of Derived Metal Complexes
Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations. While there is no specific data on the catalytic applications of complexes derived from this compound, we can speculate on their potential based on related systems.
The presence of a palladium-binding pyridine moiety suggests that complexes of this ligand could be investigated as catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The electronic and steric properties of the ligand could be tuned to influence the efficiency and selectivity of these catalytic processes. For example, the electron-withdrawing groups might enhance the catalytic activity of a palladium center in certain reactions.
Furthermore, complexes with other transition metals, such as rhodium, iridium, or ruthenium, could potentially be explored for applications in hydrogenation, hydroformylation, or C-H activation reactions. The specific design of the complex, including the choice of metal and other ancillary ligands, would determine its catalytic utility.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of polysubstituted pyridines, such as 4-Bromo-2-(4-fluorophenyl)pyridine, is a cornerstone of modern organic chemistry. rsc.org While established methods like the Suzuki-Miyaura coupling provide a reliable route, future research will likely focus on developing more efficient and sustainable synthetic strategies. libretexts.orgmdpi.com One promising avenue is the exploration of C-H activation reactions, which could offer a more atom-economical approach by directly functionalizing the pyridine (B92270) core. mdpi.com
Furthermore, transition-metal-free synthetic methods are gaining traction. mdpi.com These approaches, often involving organocatalysis or unique reagents, could circumvent the challenges associated with metal catalysts, such as cost and potential product contamination. mdpi.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also presents a significant opportunity to streamline the synthesis of this compound and its derivatives. researchgate.net
Future synthetic research could also explore dearomatization-hydrogenation processes to access novel saturated derivatives, potentially leading to new classes of fluorinated piperidines with unique biological and material properties. nih.gov
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| C-H Activation | Atom economy, reduced waste | Development of selective catalysts |
| Transition-Metal-Free Synthesis | Lower cost, reduced metal contamination | Exploration of novel reagents and reaction conditions |
| One-Pot Reactions | Increased efficiency, reduced purification steps | Optimization of sequential reaction sequences researchgate.net |
| Dearomatization-Hydrogenation | Access to novel saturated derivatives nih.gov | Catalyst development and stereocontrol |
Exploration of Advanced Mechanistic Insights into Its Reactivity
A deeper understanding of the reactivity of this compound is crucial for its effective application. The interplay between the bromo and fluoro substituents, as well as the nitrogen atom in the pyridine ring, governs its chemical behavior. Future mechanistic studies will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactions.
A key area of investigation will be the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org While the general catalytic cycle is well-understood, specific aspects like the role of ligand effects, the potential for catalyst inhibition by halide byproducts, and the precise nature of the transmetalation step warrant further investigation for this particular substrate. libretexts.orgnih.govacs.org
Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in mapping reaction pathways, identifying transition states, and predicting reactivity. nih.gov These studies can provide insights into the electronic effects of the substituents and the role of the solvent in modulating reaction outcomes. For instance, understanding the SNAr pathway and the factors influencing phosphine (B1218219) elimination in related halogenation reactions can inform the design of new transformations. nih.gov
Expanding Applications in Materials Science and Supramolecular Chemistry
The unique electronic and structural features of this compound make it a promising building block for advanced materials. The presence of both a bromine atom, capable of forming halogen bonds, and a fluorophenyl group, which can participate in π-stacking and other non-covalent interactions, opens up possibilities in supramolecular chemistry. acs.orgacs.org
Future research could focus on the design and synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs) incorporating this pyridine derivative. sci-hub.seresearchgate.net The ability of halogenated pyridine derivatives to form ordered supramolecular assemblies through halogen bonding is a key area for exploration. acs.org These assemblies can exhibit interesting properties, such as tunable luminescence and conductivity, making them suitable for applications in sensors and electronic devices. rsc.org
The introduction of fluorine can also enhance the properties of materials, such as thermal stability and solubility. researchgate.net Research into bipyridine derivatives for applications like photosensitizers and redox-active materials provides a roadmap for exploring the potential of this compound in similar contexts. mdpi.comorgsyn.org
Computational Studies on Its Electronic and Photophysical Properties for Advanced Materials
Computational chemistry offers a powerful lens through which to predict and understand the electronic and photophysical properties of this compound, guiding the design of new materials. digitellinc.comnih.gov DFT and time-dependent DFT (TD-DFT) calculations can be employed to investigate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and excited states. rsc.orgrsc.org
A key focus of future computational work will be to understand how the interplay of the bromine and fluorine substituents influences the molecule's photophysical properties, such as absorption and emission wavelengths, and quantum yields. acs.orgmdpi.com The electron-withdrawing nature of the fluorine atom can significantly impact the electronic structure of the aromatic system. nih.gov
These computational insights can accelerate the discovery of materials with tailored optical and electronic properties. For instance, by modeling how the molecule interacts with other components in a blend or a supramolecular assembly, researchers can predict the properties of the resulting material, such as its performance in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. nih.govacs.org
Table 2: Key Computational Parameters and Their Relevance
| Computational Parameter | Information Provided | Potential Application |
| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic band gap, redox potentials | Organic electronics, photovoltaics |
| Molecular Electrostatic Potential (MEP) | Sites for intermolecular interactions rsc.org | Supramolecular assembly, crystal engineering |
| Excited State Calculations (TD-DFT) | Absorption and emission spectra, quantum yields | OLEDs, fluorescent probes acs.org |
| Non-Covalent Interaction (NCI) Analysis | Nature and strength of weak interactions rsc.org | Materials design, understanding solid-state packing |
Q & A
Basic Research: What synthetic methodologies are effective for preparing 4-Bromo-2-(4-fluorophenyl)pyridine derivatives, and how can reaction conditions be optimized?
Answer:
Microwave-assisted synthesis is a robust method for constructing pyridine derivatives. For example, reacting 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in DMF at 433 K for 10 minutes under microwave irradiation yields 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine with 81% efficiency . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst-free conditions : Microwave energy reduces reliance on catalysts.
- Temperature control : Precise heating minimizes side reactions.
Validate purity via column chromatography or recrystallization (e.g., using DCM/EtOH mixtures) .
Advanced Research: How can crystallographic techniques resolve structural ambiguities in this compound derivatives?
Answer:
X-ray diffraction (XRD) with SHELXL refinement is critical for resolving dihedral angles and hydrogen-bonding networks. For instance, the title compound in exhibits dihedral angles of 35.72° (4-fluorophenyl/oxazole) and 30.00° (pyridine/oxazole), confirmed via ORTEP-III visualization . Key steps:
- Data collection : High-resolution datasets (e.g., Cu-Kα radiation) reduce noise.
- Hydrogen bonding analysis : Identify donor-acceptor interactions (e.g., N–H···N bonds at 1.99–2.03 Å) to validate supramolecular packing .
- Validation tools : Use R-factors and electron density maps to confirm atomic positions .
Basic Research: What analytical techniques are used to characterize this compound and distinguish regioisomers?
Answer:
- NMR spectroscopy : Compare aromatic proton splitting patterns (e.g., para-substituted fluorophenyl vs. ortho/meta bromopyridine signals).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₇BrFN₂O requires exact mass 305.97) .
- IR spectroscopy : Identify functional groups (e.g., C–Br stretch at ~550 cm⁻¹ and N–H stretches at ~3300 cm⁻¹) .
For isomer discrimination, employ 2D NMR (COSY, NOESY) to map spatial proximity of substituents .
Advanced Research: How can computational modeling predict the reactivity of this compound in drug design?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking in pyridine cores) .
- Molecular docking : Screens binding affinities to biological targets (e.g., p38αMAP kinase inhibition via fluorophenyl/pyridine motifs) .
Validate models with experimental IC₅₀ values from enzyme assays .
Advanced Research: How can contradictory results in synthetic pathways (e.g., unexpected byproducts) be systematically resolved?
Answer:
- Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., ’s reaction could yield imidazolone but only formed oxazole).
- Mechanistic studies : Probe reaction kinetics via in-situ FTIR or NMR to track intermediate stability.
- Crystallographic validation : Confirm product identity via XRD when spectral data is ambiguous .
Basic Research: What safety protocols are essential for handling this compound?
Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to bromine’s toxicity (GHS H302/H315) .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
- Storage : Store in amber vials at 2–8°C to prevent photodegradation .
Advanced Research: How are green chemistry principles applied to synthesize this compound derivatives?
Answer:
- Solvent-free reactions : Use ball milling for solid-state synthesis .
- Biocatalysis : Enzymatic halogenation reduces bromine waste .
- Microwave assistance : Lowers energy use by 50% compared to conventional heating .
Advanced Research: What strategies optimize the biological activity of this compound-based inhibitors?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with CF₃ alters lipophilicity) .
- In vitro assays : Test kinase inhibition (e.g., p38αMAP IC₅₀ via fluorescence polarization) .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes .
Basic Research: How is crystallographic software (e.g., SHELXL, ORTEP) utilized for structural refinement?
Answer:
- SHELXL refinement : Iteratively adjust atomic coordinates using least-squares minimization .
- ORTEP visualization : Generate thermal ellipsoid plots to assess atomic displacement .
- Validation : Check CIF files with checkCIF for bond-length outliers .
Advanced Research: What are the challenges in scaling up this compound synthesis for preclinical studies?
Answer:
- Batch reproducibility : Optimize stirring rates and heating uniformity in large reactors.
- Purification bottlenecks : Replace column chromatography with continuous crystallization .
- Regulatory compliance : Document impurity profiles per ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
